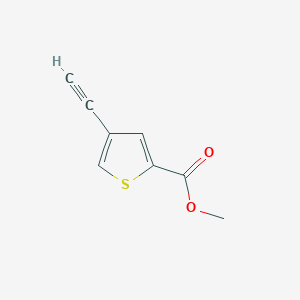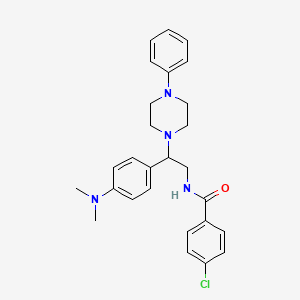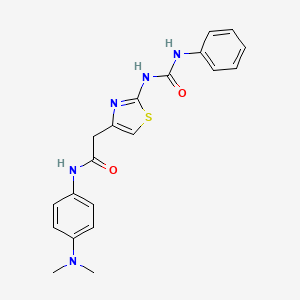
2-Thiophenecarboxylic acid, 4-ethynyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiophenecarboxylic acid is a type of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The “4-ethynyl-, methyl ester” part suggests modifications to the basic 2-thiophenecarboxylic acid structure, including an ethynyl group (a carbon-carbon triple bond) and a methyl ester group (derived from methanol and a carboxylic acid).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of 2-thiophenecarboxylic acid, followed by the addition of the ethynyl and methyl ester groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of 2-thiophenecarboxylic acid, 4-ethynyl-, methyl ester would be based on the structure of 2-thiophenecarboxylic acid, with additional groups attached. The exact structure would depend on the positions of these groups on the thiophene ring .Chemical Reactions Analysis
The reactivity of 2-thiophenecarboxylic acid, 4-ethynyl-, methyl ester would be influenced by the presence of the ethynyl and methyl ester groups. The ethynyl group is typically reactive, particularly towards addition reactions. The methyl ester group could undergo reactions typical of esters, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Properties such as melting point, boiling point, and solubility would be influenced by factors like molecular weight and functional groups .科学研究应用
Corrosion Inhibition:
Thiophene derivatives, including methyl 4-ethynylthiophene-2-carboxylate (TME), exhibit remarkable corrosion inhibition properties. Researchers have investigated TME as a potential inhibitor for iron corrosion in acidic environments, such as 1.0 M HCl . Its ability to protect metal surfaces from degradation makes it valuable in industrial applications.
Organic Semiconductors:
Thiophene-based molecules contribute significantly to organic electronics. TME and related compounds are essential building blocks for organic semiconductors. They find use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Their π-conjugated structures enable efficient charge transport, making them ideal for electronic devices.
Pharmacological Properties:
Thiophene derivatives often exhibit intriguing pharmacological activities. For instance:
- Anticancer Properties: Some thiophene-containing compounds possess anticancer effects .
- Anti-Inflammatory and Antimicrobial Effects: These compounds show promise in combating inflammation and microbial infections .
- Antihypertensive and Anti-Atherosclerotic Properties: Certain thiophene-based drugs exhibit these beneficial effects .
Synthetic Methods:
Various synthetic routes lead to thiophene derivatives. Notably, condensation reactions like the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant . The Gewald reaction, for instance, produces aminothiophenes by condensing sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Biological Applications:
Thiophene derivatives find applications in medicinal chemistry. For instance:
- Articaine: Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, containing a 2,3,4-trisubstituted thiophene .
Other Research Areas:
作用机制
安全和危害
未来方向
属性
IUPAC Name |
methyl 4-ethynylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S/c1-3-6-4-7(11-5-6)8(9)10-2/h1,4-5H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSBWVAUINOYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2907750.png)
![1-[Isopropoxy(1-naphthyl)methyl]-1H-benzotriazole](/img/structure/B2907751.png)



![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2907756.png)
![{[3-(carboxymethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2907757.png)
![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2907759.png)

![3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2907762.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2907766.png)


![N'-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N,N-dimethylurea](/img/structure/B2907769.png)